molecular formula C17H22N4O B2968304 N-benzyl-3-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carboxamide CAS No. 2034305-15-0

N-benzyl-3-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carboxamide

Cat. No.: B2968304
CAS No.: 2034305-15-0
M. Wt: 298.39
InChI Key: FDOPXBUAFJKYMA-UHFFFAOYSA-N
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Description

N-benzyl-3-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carboxamide: is a complex organic compound that features a benzyl group attached to a piperidine ring, which is further substituted with a 1-methyl-1H-pyrazol-3-yl group and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-3-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carboxamide typically involves multiple steps, starting with the formation of the piperidine ring

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure purity and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: N-benzyl-3-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.

Major Products Formed:

  • Oxidation: Formation of corresponding carboxylic acids or ketones.

  • Reduction: Formation of reduced derivatives such as alcohols or amines.

  • Substitution: Formation of various substituted piperidines or pyrazoles.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology: N-benzyl-3-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carboxamide has shown potential in biological studies, particularly in the development of new pharmaceuticals. Its interaction with biological targets can lead to the discovery of novel therapeutic agents.

Medicine: The compound is being investigated for its medicinal properties, including its potential use as an anti-inflammatory or analgesic agent. Its ability to modulate biological pathways makes it a candidate for drug development.

Industry: In the industrial sector, this compound can be used as an intermediate in the production of various chemicals, including agrochemicals and dyes.

Mechanism of Action

The mechanism by which N-benzyl-3-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carboxamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • N-benzyl-3-(1H-pyrazol-3-yl)piperidine-1-carboxamide: Similar structure but lacks the methyl group on the pyrazole ring.

  • N-benzyl-3-(1-methyl-1H-pyrazol-4-yl)piperidine-1-carboxamide: Similar structure but with a different position of the methyl group on the pyrazole ring.

Uniqueness: N-benzyl-3-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carboxamide is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. This compound's distinct structure allows it to interact with biological targets in a way that is different from its analogs.

Properties

IUPAC Name

N-benzyl-3-(1-methylpyrazol-3-yl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O/c1-20-11-9-16(19-20)15-8-5-10-21(13-15)17(22)18-12-14-6-3-2-4-7-14/h2-4,6-7,9,11,15H,5,8,10,12-13H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDOPXBUAFJKYMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C2CCCN(C2)C(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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